molecular formula C13H14N2O B249797 2-methyl-N-quinolin-8-ylpropanamide

2-methyl-N-quinolin-8-ylpropanamide

Cat. No.: B249797
M. Wt: 214.26 g/mol
InChI Key: HRMKVLWLIRLLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-quinolin-8-ylpropanamide is an organic compound that features a quinoline ring attached to an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-quinolin-8-ylpropanamide typically involves the reaction of 8-aminoquinoline with isobutyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

8-Aminoquinoline+Isobutyryl chlorideThis compound+HCl\text{8-Aminoquinoline} + \text{Isobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} 8-Aminoquinoline+Isobutyryl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product can be purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may incorporate automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-quinolin-8-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring typically yields quinoline N-oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-N-quinolin-8-ylpropanamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. The quinoline ring can exhibit fluorescence, making it useful in imaging and diagnostic applications.

Medicine

This compound has been investigated for its potential therapeutic properties. It may exhibit antimicrobial or anticancer activities, although further research is needed to fully understand its medicinal potential.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-methyl-N-quinolin-8-ylpropanamide exerts its effects depends on its specific application. For example, as a ligand in coordination chemistry, it forms stable complexes with metal ions through coordination bonds. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Quinolinol: A compound with a similar quinoline ring structure but different functional groups.

    N-(8-Quinolinyl)acetamide: Similar structure with an acetamide group instead of an isobutyramide group.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

2-methyl-N-quinolin-8-ylpropanamide is unique due to its specific combination of the quinoline ring and isobutyramide group. This combination imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential fluorescence, which are not observed in all similar compounds.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16)

InChI Key

HRMKVLWLIRLLKK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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